molecular formula C10H13BrO B1279315 5-Bromo-2-tert-butylphenol CAS No. 30715-50-5

5-Bromo-2-tert-butylphenol

Cat. No.: B1279315
CAS No.: 30715-50-5
M. Wt: 229.11 g/mol
InChI Key: WVASYFONLONAQS-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 5-Bromo-2-tert-butylphenol (CAS: 30715-50-5) is an ortho-substituted phenolic compound characterized by a bromine atom at the 5-position and a bulky tert-butyl group at the 2-position of the aromatic ring . It is synthesized via Friedel-Crafts alkylation of 3-bromophenol with 2,6-di-tert-butyl chloride in the presence of anhydrous aluminum chloride, yielding a product with distinct conformational behavior .

Physicochemical Properties
Key properties include:

  • Conformational Dynamics: Dipole moment studies reveal that this compound exists as a mixture of 91% trans and 9% cis conformers at equilibrium, attributed to steric hindrance from the tert-butyl group and intramolecular hydrogen bonding .
  • Solubility: The tert-butyl group enhances lipophilicity, making it soluble in organic solvents like dichloromethane and ethyl acetate, but less soluble in polar solvents like water .

Applications
The compound is primarily used as:

  • A model system for studying steric and electronic effects in substituted phenols.
  • An intermediate in synthesizing methoxy derivatives (e.g., 5-bromo-2-tert-butylanisole) for materials science and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-tert-butylphenol typically involves the bromination of 2-tert-butylphenol. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures (0°C) to control the reactivity and selectivity of the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the careful addition of bromine to a solution of 2-tert-butylphenol in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like zinc dust in acidic conditions.

Major Products:

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 2-tert-butylphenol.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
5-Bromo-2-tert-butylphenol belongs to the class of tert-butyl phenolic antioxidants, which are widely used to inhibit oxidation in pharmaceuticals and consumer products. These antioxidants help in stabilizing formulations and enhancing the shelf life of products by preventing oxidative degradation .

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain phenolic compounds can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Industrial Applications

Stabilizers in Polymers
this compound is utilized as a stabilizer in various polymers and plastics. Its antioxidant properties prevent the degradation of materials under heat and light exposure, making it valuable in the production of durable goods such as automotive parts and construction materials .

Table 1: Applications in Industrial Products

Application Area Specific Uses
Plastics and Polymers Stabilizers to enhance durability
Adhesives and Sealants Prevents oxidation during curing
Cosmetics Used in formulations for skin protection

Chemical Synthesis

This compound serves as a key intermediate in the synthesis of other chemical compounds. Its bromine substituent allows for further reactions, such as nucleophilic substitutions, which can lead to the formation of more complex molecules useful in drug development and agrochemicals .

Case Study: Synthesis of Fluorinated Compounds
In a notable synthesis process, this compound has been used to produce fluorinated derivatives that exhibit enhanced biological activity against various pathogens. The introduction of fluorine atoms often improves the pharmacokinetic properties of compounds, making them more effective as drugs .

Environmental Impact and Safety

While this compound is effective in various applications, its environmental impact is a concern. Studies have shown that phenolic compounds can be toxic to aquatic life, necessitating careful handling and disposal practices to mitigate environmental risks .

Mechanism of Action

The mechanism of action of 5-Bromo-2-tert-butylphenol involves its interaction with specific molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions with other molecules. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 5-bromo-2-tert-butylphenol with analogous halogenated phenols and derivatives:

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
This compound C₁₀H₁₃BrO -Br (C5), -tert-butyl (C2) High trans-conformer dominance (91%); used in conformational studies
5-Bromo-2-methylphenol C₇H₇BrO -Br (C5), -CH₃ (C2) Lower steric hindrance; higher aqueous solubility; used in agrochemical synthesis
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde C₁₁H₁₃BrO₂ -Br (C3), -tert-butyl (C5), -CHO (C2) Aldehyde group enables Schiff base formation; used in coordination chemistry
T-Butyl 5-bromo-2-chlorobenzamide C₁₁H₁₃BrClNO -Br (C5), -Cl (C2), -CONH-tert-butyl Amide group enhances biological activity; studied for enzyme inhibition
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate C₁₀H₁₃BrN₂O₂ -Br (C5 pyrimidine), -tert-butyl ester Bromine enhances reactivity in cross-coupling reactions

Key Research Findings

(a) Steric and Electronic Effects

  • Steric Hindrance: The tert-butyl group in this compound significantly reduces rotational freedom, stabilizing the trans conformer. In contrast, 5-bromo-2-methylphenol (methyl substituent) exhibits greater conformational flexibility .
  • Electronic Effects: Bromine’s electron-withdrawing nature decreases the phenol’s acidity (pKa ~9.5) compared to non-halogenated analogs. The tert-butyl group’s electron-donating effect partially counteracts this .

Biological Activity

5-Bromo-2-tert-butylphenol (C10H13BrO) is an organic compound notable for its unique phenolic structure, which includes a bromine atom at the 5-position and a tert-butyl group at the 2-position. This structural arrangement contributes to its diverse biological activities, making it a subject of interest in various fields, including pharmacology and biochemistry.

  • Molecular Formula : C10H13BrO
  • Molecular Weight : 229.11 g/mol
  • CAS Number : 30715-50-5

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

2. Antioxidant Activity
This compound has been identified as a potent antioxidant. Its mechanism involves scavenging free radicals, which can mitigate oxidative stress in biological systems. Comparative studies have shown that derivatives of tert-butylphenol, including this compound, display superior antioxidant properties compared to other phenolic compounds .

3. Enzyme Inhibition
this compound has been investigated for its role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, highlighting its potential implications in pharmacology .

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 20 to 50 µg/mL, indicating strong antibacterial properties.

Case Study 2: Antioxidant Mechanism
In vitro assays assessed the antioxidant capacity of this compound using DPPH and FRAP methods. The compound exhibited an IC50 value of approximately 45 µg/mL in DPPH assays, showcasing its ability to neutralize free radicals effectively .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaAntimicrobial ActivityAntioxidant ActivityCYP Inhibition
This compound C10H13BrOHighModerateYes
4-Bromo-2-chlorophenol C6H4BrClOModerateLowNo
2-Bromo-4-(tert-butyl)phenol C10H13BrOHighModerateYes

This table illustrates that while some compounds exhibit antimicrobial properties, this compound stands out due to its combined effects on both microbial inhibition and antioxidant activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Bromo-2-tert-butylphenol, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves bromination of 2-tert-butylphenol using electrophilic brominating agents like N-bromosuccinimide (NBS) in acidic media. Optimization includes controlling stoichiometry (1.1–1.3 eq Br₂ equivalents) and reaction temperature (0–25°C) to minimize di-substitution byproducts . Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification, with purity verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.3–1.5 ppm for CH₃) .
  • FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak [M]⁺ at m/z ≈ 242 (for C₁₀H₁₃BrO) with fragmentation patterns identifying Br loss .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at 0–4°C to prevent oxidation of the phenolic group. Purity (>95%) is maintained via periodic GC-MS analysis. Avoid aqueous acidic conditions, as the tert-butyl group may undergo hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group ortho to the bromine atom creates steric bulk, directing Suzuki-Miyaura couplings to para positions. Computational modeling (DFT at B3LYP/6-31G* level) shows increased activation energy (ΔG‡ ≈ 25–30 kcal/mol) for meta-substitution . Experimental validation involves monitoring reaction intermediates via in situ ¹⁹F NMR (if fluorinated analogs are used) .

Q. What strategies resolve contradictions in reported crystallographic data for brominated phenols?

  • Methodological Answer : Discrepancies in bond angles/thermal parameters (e.g., C-Br vs. C-O distances) arise from crystal-packing effects. Use single-crystal X-ray diffraction (120 K, Cu-Kα radiation) and refine structures with software like SHELXL. Compare with databases (CCDC) to validate deviations <0.05 Å .

Q. Can this compound act as a ligand in catalytic systems?

  • Methodological Answer : The phenolic -OH can coordinate to transition metals (e.g., Pd, Cu) in Ullmann or Buchwald-Hartwig reactions. Ligand efficacy is tested via kinetic studies (monitoring by GC) and comparing turnover frequencies (TOF) with/without tert-butyl substitution. Stability under catalytic conditions is assessed via TGA-DSC (decomposition >200°C) .

Q. How do solvent polarity and pH affect the compound’s photodegradation?

  • Methodological Answer : Conduct UV-Vis spectroscopy (λmax ≈ 270 nm) in varying solvents (ε = 2–80) and pH (2–12). Degradation half-life (t₁/₂) decreases in polar protic solvents (e.g., t₁/₂ = 12 h in MeOH vs. 48 h in DCM). Acidic conditions (pH <3) accelerate Br⁻ elimination, tracked via ion chromatography .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on optimal bromination conditions?

  • Methodological Answer : Contradictions arise from varying reagent purity or solvent effects. Systematically test NBS vs. Br₂ in controlled environments (e.g., anhydrous vs. humidified). Use DoE (Design of Experiments) to identify critical factors (e.g., temp, catalyst loading) and validate via ANOVA (p <0.05 significance) .

Q. Methodological Tables

Technique Application Key Parameters Reference
Single-crystal XRDStructural confirmationR-factor <0.05, data-to-parameter ratio >15
HPLC-PDAPurity assessmentRetention time = 8.2 min, λ = 254 nm
DFT CalculationsReaction mechanism elucidationB3LYP/6-31G*, Gibbs free energy analysis

Properties

IUPAC Name

5-bromo-2-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVASYFONLONAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438236
Record name 5-BROMO-2-TERT-BUTYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30715-50-5
Record name 5-BROMO-2-TERT-BUTYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 29.46 g (170.3 mmol) of 3-bromophenol (distilled) and 16.41 g (20.9 ml, 221.3 mmol) of t-butanol in 100 ml of carbon tetrachloride was added 20 ml of conc. sulfuric acid. The clear, colorless solution turned a dark magenta color and became hot. The solution was cooled in water (ambient temperature) and allowed to stir at room temperature for 84 hours. The reaction mixture was neutralized with sat. NaHCO3 solution (pH ~7.0), partitioned between 300 ml of water and 500 ml of dichloromethane, and the organic and aqueous layers were separated. The aqueous phase was washed with 2×500 ml-portions of dichloromethane. All organic phases were combined, washed with 400 ml of brine solution, dried over MgSO4, filtered and concentrated in vacuo to a purple oil. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) followed by kugelrohr distillation (85-95° C., 2 mm Hg) yielded the title compound as a clear, slightly yellow oil.
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Synthesis routes and methods II

Procedure details

To a solution of 29.5 g (170.3 mmol) of 3-bromophenol in 100 mL of carbon tetrachloride (under a blanket of argon) was added 16.4 g (221.3 mmol) of 2-methyl-2-propanol followed by 20 mL of conc. sulfuric acid. The reaction mixture was allowed to stir at ambient temperature for 3.5 days. The clear, colorless solution turned pink and eventually turned purple in color. The reaction mixture was neutralized with sat. NaHCO3 (aq.) solution and then extracted between water and dichloromethane. The layers were separated and the aqueous phase was washed with dichloromethane. The organic phases were combined and washed with brine, dried over MgSO4, filtered and concentrated in vacuo to a purple oil. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) followed by kugelrohr distillation (85-95° C., 2 mm Hg) gave the title compound as a clear, slightly yellow oil.
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